molecular formula C21H22N2O6 B12475615 N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B12475615
M. Wt: 398.4 g/mol
InChI Key: HFHJWEBSFFZECF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxoisoindole core and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxoisoindole core, followed by the introduction of the methoxy groups and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxamide: Lacks the 3-methoxypropyl group, which may affect its chemical and biological properties.

    N-(2,4-dimethoxyphenyl)-2-(propyl)-1,3-dioxoisoindole-5-carboxamide: Lacks the methoxy group on the propyl chain, potentially altering its reactivity and interactions.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H22N2O6/c1-27-10-4-9-23-20(25)15-7-5-13(11-16(15)21(23)26)19(24)22-17-8-6-14(28-2)12-18(17)29-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,24)

InChI Key

HFHJWEBSFFZECF-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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